Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl
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Overview
Description
Methyl 6-azabicyclo[321]octane-3-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the ester and hydrochloride functionalities. One common method involves the cyclization of a suitable precursor, such as a piperidine derivative, under specific conditions to form the bicyclic structure. This is followed by esterification and hydrochloride formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow chemistry and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
- 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane
Uniqueness
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the position of the ester group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a bicyclic compound that exhibits significant biological activity due to its unique structural characteristics. This article provides an in-depth analysis of its biological interactions, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride features a nitrogen atom within its bicyclic framework, classifying it as part of the azabicyclo family. This structure allows for high-affinity binding to various molecular targets, particularly enzymes and receptors involved in neurotransmitter systems. The compound's ability to modulate these targets can lead to diverse biological effects, making it a valuable candidate in medicinal chemistry for developing pharmaceuticals aimed at the central nervous system .
Binding Affinity and Target Interaction
Research indicates that methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride interacts with several key biological targets:
- Enzymatic Modulation : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways related to inflammation and pain .
- Neurotransmitter Systems : Its structural similarity to alkaloids such as nicotine and morphine suggests potential applications in modulating neurotransmitter release and receptor activity .
Case Studies
- Analgesic Properties : In a study examining structure-activity relationships (SAR) among azabicyclo compounds, methyl 6-azabicyclo[3.2.1]octane derivatives demonstrated promising analgesic effects with reduced physical dependence compared to traditional opioids .
- Cytotoxicity in Cancer Cells : The compound has shown cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma, suggesting its potential as an anticancer agent .
Synthesis and Derivatives
The synthesis of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves enantioselective methods that construct the azabicyclo scaffold. Various synthetic routes have been explored to optimize yield and purity .
Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted the importance of specific structural modifications on the biological activity of azabicyclo derivatives:
Compound | IC50 (μM) | Activity |
---|---|---|
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate | 0.042 | NAAA Inhibitor |
1-(3-hydroxyphenyl)-6,7-dimethyl derivative | Not specified | Analgesic/Antagonist |
These findings emphasize the correlation between structural features and biological efficacy, guiding future drug design efforts .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 6-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-2-6-3-8(4-7)10-5-6;/h6-8,10H,2-5H2,1H3;1H |
InChI Key |
YPGSSJOVAKKVHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC(C1)NC2.Cl |
Origin of Product |
United States |
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